N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-14-7-9-17(10-8-14)27(24,25)22-19-21-16(13-26-19)11-18(23)20-12-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZPKWWIMBAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A thiazole ring
- A sulfonamide group
- An acetamide moiety
This combination suggests potential interactions with various biological targets, particularly in the inhibition of enzymes and receptors.
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on thiazole derivatives have shown that they can inhibit cancer cell proliferation. A notable study found that thiazole-based compounds selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 20 | Lung Cancer |
| This compound | TBD | TBD |
2. Enzyme Inhibition
The compound's sulfonamide group suggests potential inhibitory effects on various enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit 11-beta-hydroxysteroid dehydrogenase (11β-HSD1), which plays a role in glucocorticoid metabolism. The IC50 values for related thiazole derivatives range from 30 to 50 µM in inhibiting this enzyme .
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Name | IC50 (µM) |
|---|---|---|
| 11β-HSD1 | Related Thiazole Compound | 35 |
| Carbonic Anhydrase | N-(cyclohexylmethyl)-... | TBD |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against various cancer cell lines. This suggests that this compound may also exhibit similar properties.
Case Study 2: Pharmacokinetics and Toxicology
In a pharmacokinetic study, related compounds were evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Results showed promising bioavailability and low toxicity in animal models, indicating that modifications to the thiazole and sulfonamide groups could lead to compounds with desirable pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
